molecular formula C17H20N6S B6441801 6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile CAS No. 2548979-33-3

6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B6441801
CAS No.: 2548979-33-3
M. Wt: 340.4 g/mol
InChI Key: PWBSZPCRTAJEOI-UHFFFAOYSA-N
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Description

6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C17H20N6S and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.14701584 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile are specific receptors or enzymes involved in cellular signaling pathways. These targets often include kinases, which play crucial roles in regulating cell growth, differentiation, and apoptosis .

Mode of Action

This compound interacts with its targets by binding to the active site of the enzyme or receptor, inhibiting its activity. This binding can lead to conformational changes in the target protein, preventing it from interacting with its natural substrates or signaling partners . As a result, the downstream signaling pathways are disrupted, leading to altered cellular responses.

Biochemical Pathways

The affected biochemical pathways typically include those involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways . Inhibition of these pathways can lead to reduced cell growth and increased apoptosis, making the compound potentially useful in treating cancers or other proliferative disorders.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is likely absorbed through the gastrointestinal tract when administered orally, distributed widely in the body, metabolized primarily in the liver, and excreted via the kidneys . These properties impact its bioavailability and the duration of its therapeutic effects.

Result of Action

At the molecular level, the compound’s action results in the inhibition of target enzymes or receptors, leading to decreased signaling through critical pathways. At the cellular level, this can result in reduced proliferation, increased apoptosis, and potentially decreased tumor growth in cancerous tissues .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, acidic or basic conditions might affect the compound’s stability, while high temperatures could lead to its degradation . Additionally, interactions with other drugs or biomolecules could enhance or inhibit its activity.

Properties

IUPAC Name

6-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6S/c1-3-14-10-16(21-17(20-14)24-2)23-8-6-22(7-9-23)15-5-4-13(11-18)12-19-15/h4-5,10,12H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBSZPCRTAJEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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